molecular formula C10H13N3O2S B2586240 Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate CAS No. 2126162-39-6

Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate

Cat. No.: B2586240
CAS No.: 2126162-39-6
M. Wt: 239.29
InChI Key: NAXXJRSORPZKLX-UHFFFAOYSA-N
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Description

Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate is a heterocyclic carbamate derivative characterized by a thiazole core substituted with cyano (-CN) and methyl (-CH₃) groups at positions 4 and 3, respectively. The N-propylcarbamate moiety (-NH-C(O)-O-Pr) is attached to the nitrogen at position 5 of the thiazole ring.

Properties

IUPAC Name

methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-4-5-13(10(14)15-3)9-8(6-11)7(2)12-16-9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXXJRSORPZKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(C(=NS1)C)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate typically involves the reaction of 4-cyano-3-methyl-1,2-thiazole with methyl isocyanate and propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The cyano group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Carbamates/Carboxamides

A. Pyrazole Carboxamide Derivatives ()

Compounds such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share functional similarities with the target compound, including:

  • Cyano groups: Enhances electron-withdrawing properties and stability.
  • Aryl and methyl substituents : Influence steric and electronic effects.

Key Differences :

  • Core heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. thiazole (one nitrogen, one sulfur).
  • Functional group : Carboxamide (-CONH₂) vs. carbamate (-OC(O)NH-).
  • Synthesis : Pyrazole derivatives use EDCI/HOBt-mediated coupling , whereas carbamates may require phosgene or chloroformate intermediates.

Physical Properties :

Compound Yield (%) Melting Point (°C) Molecular Formula
3a (Pyrazole carboxamide) 68 133–135 C₂₁H₁₅ClN₆O
Target Carbamate N/A N/A C₉H₁₂N₃O₂S (estimated)

Pyrazole derivatives exhibit moderate yields (62–71%) and higher molecular weights due to aromatic substituents. The carbamate’s simpler structure may offer advantages in solubility and synthetic scalability.

B. Thiazole Carbamate Derivatives ()

Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate share the thiazole-carbamate backbone but differ significantly:

  • Substituents: Complex peptide-like chains and stereocenters in vs. the target’s compact cyano-methyl-thiazole.
  • Functional groups: Ethoxycarbonylamino (-NH-C(O)-OEt) vs. propylcarbamate (-NH-C(O)-OPr).

Implications :

  • The target’s simpler structure may reduce metabolic instability compared to ’s hydroperoxy-containing analogs.
  • Propylcarbamate (n-propyl) in the target compound could enhance lipophilicity versus ethyl or methyl carbamates, affecting membrane permeability .

Heterocyclic Systems: Thiazole vs. Benzimidazole ()


Benzimidazole derivatives (e.g., N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline ) feature a fused benzene-imidazole ring system.

Comparisons :

  • Electron distribution : Thiazole’s sulfur atom contributes to π-electron deficiency, whereas benzimidazole’s fused system allows extended conjugation.
  • Bioactivity: Benzimidazoles are well-known for antiparasitic and anticancer activity; thiazoles often exhibit antimicrobial and kinase inhibitory effects.

Structural Contrast :

Carbamate Standards and Analytical Relevance ()


The n-propylcarbamate standard (CAS 627-12-3) highlights the importance of carbamate moieties in analytical chemistry. Chromatographic methods for carbamates (e.g., HPLC with chiral stationary phases, as in ) are critical for purity assessment.

Key Insight :

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